1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
This hybrid molecule integrates a 1,2,3,4-tetrahydroquinoline core linked via a sulfanyl-ethanone bridge to a 5-(thiophen-2-yl)-1,3,4-oxadiazole moiety. The sulfanyl linker enhances structural flexibility, facilitating interactions with biological targets. This compound’s synthesis likely involves α-haloketone coupling with thiol-containing oxadiazoles under basic conditions, a method widely employed for analogous structures .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-15(20-9-3-6-12-5-1-2-7-13(12)20)11-24-17-19-18-16(22-17)14-8-4-10-23-14/h1-2,4-5,7-8,10H,3,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNODNZFRBIPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel molecule that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline moiety and a thiophenyl-substituted oxadiazole, which are known for their diverse pharmacological properties. This article summarizes the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activities. The tetrahydroquinoline part is often associated with neuroactive compounds, while the oxadiazole and thiophene rings can enhance antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Microorganism | Activity |
|---|---|---|
| 1 | S. aureus | Inhibitory |
| 2 | E. coli | Inhibitory |
Anticancer Activity
Research has demonstrated that the tetrahydroquinoline derivatives can inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, a related compound was tested against HepG2 liver cancer cells and exhibited promising results with an IC50 value indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
Neuroprotective Effects
The tetrahydroquinoline structure has been linked to neuroprotective effects in several studies. Compounds with this moiety have been shown to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells. This activity suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates of bacteria. The compound showed a notable reduction in bacterial growth compared to controls.
- Cytotoxicity in Cancer Models : In a study involving human breast cancer cells (MCF7), the compound demonstrated significant cytotoxic effects at concentrations that did not affect normal cell lines, indicating selective toxicity.
- Neuroprotection in Animal Models : Animal studies have reported that similar compounds can improve cognitive function in models of Alzheimer’s disease by reducing amyloid plaque formation.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Key structural analogs differ in substituents on the oxadiazole ring or the aromatic/heteroaromatic groups attached. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : The dichlorophenyl analog () may exhibit enhanced stability and altered binding compared to the target compound’s thiophene group, which is less electron-withdrawing.
- Thiophene vs.
- Biological Activity : While the target compound’s activity remains unstudied, analogs like the fluorophenyl-thiophene derivative () demonstrate selective anticancer activity, suggesting the thiophene-oxadiazole system may play a role in cytotoxicity.
Physicochemical and Electronic Properties
- Solubility: The tetrahydroquinoline core may enhance lipid solubility compared to fully aromatic quinoline analogs, while the sulfanyl bridge and oxadiazole ring improve water solubility modestly.
Research Implications and Gaps
- Biological Profiling: No data exists for the target compound’s bioactivity. Prioritizing assays (e.g., anticancer, antimicrobial) based on analog activities (e.g., ’s MCF7 activity) is recommended.
- Structural Optimization: Substituting the oxadiazole’s thiophene with electron-deficient groups (e.g., nitro, cyano) could modulate electronic properties and enhance target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
